3,4,5-Trimethylaniline hydrochloride

Toxicology Genotoxicity Carcinogenicity

Researchers requiring water-soluble aromatic amines for aqueous-phase synthesis face limitations with the sparingly soluble free base (2.3 g/L). 3,4,5-Trimethylaniline hydrochloride (CAS 90642-55-0) resolves this constraint. • Enhanced water solubility enables homogeneous solutions in buffers and cell culture media, critical for biochemical and cell-based assays. • Specific 3,4,5-substitution pattern essential for constructing etoposide and podophyllotoxin derivative molecular architecture; distinct electronic/steric properties vs. 2,4,6- and 2,4,5-isomers. • Favorable toxicological profile vs. carcinogenic 2,4,6- and 2,4,5-isomers; reduced long-term toxicity risk for process development.

Molecular Formula C9H14ClN
Molecular Weight 171.67 g/mol
CAS No. 90642-55-0
Cat. No. B11914098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethylaniline hydrochloride
CAS90642-55-0
Molecular FormulaC9H14ClN
Molecular Weight171.67 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C)C)N.Cl
InChIInChI=1S/C9H13N.ClH/c1-6-4-9(10)5-7(2)8(6)3;/h4-5H,10H2,1-3H3;1H
InChIKeyRYFXDAQCMQVTFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethylaniline Hydrochloride (CAS 90642-55-0) - Technical Baseline and Procurement Context


3,4,5-Trimethylaniline hydrochloride (CAS 90642-55-0) is the hydrochloride salt of 3,4,5-trimethylaniline, an aromatic amine with the molecular formula C9H14ClN and a molecular weight of 171.67 g/mol [1]. As a salt form, it offers enhanced water solubility and stability compared to its free base, making it a preferred reagent in aqueous-phase organic syntheses and biochemical assays [1]. It is primarily used as a chemical intermediate in the synthesis of dyes, pigments, and biologically active molecules .

3,4,5-Trimethylaniline Hydrochloride (CAS 90642-55-0) - Why Substitution with Free Base or Isomeric Analogs is Not Recommended


Direct substitution with the free base (3,4,5-trimethylaniline) or isomeric trimethylaniline analogs (e.g., 2,4,6- or 2,4,5-trimethylaniline) is not chemically or procedurally equivalent. The hydrochloride salt form confers distinct aqueous solubility, which is critical for reactions in polar media and biological buffer systems [1]. Furthermore, the specific 3,4,5-methyl substitution pattern on the aromatic ring dictates unique electronic and steric properties, leading to quantifiably different reactivity, toxicity profiles, and biological activity compared to its 2,4,6- and 2,4,5- isomers . Selecting a generic or isomeric substitute without accounting for these differences can compromise reaction yield, alter biological outcomes, or introduce unforeseen toxicological risks.

3,4,5-Trimethylaniline Hydrochloride (CAS 90642-55-0) - Quantitative Differentiation Evidence vs. Key Comparators


Genotoxicity and Carcinogenicity Profile of 3,4,5-Trimethylaniline vs. 2,4,5- and 2,4,6-Isomers

In long-term carcinogenicity assays in mammals, both 2,4,6-trimethylaniline and 2,4,5-trimethylaniline are carcinogenic. However, a direct comparison shows that 2,4,6-trimethylaniline produces tumors at doses two- to threefold lower than 2,4,5-trimethylaniline, indicating it is a more potent carcinogen [1]. In contrast, 3,4,5-trimethylaniline has not been identified as positive in these assays, and is reported to inhibit cancer cell growth, representing a divergent toxicological and biological profile . This provides a clear selection criterion for applications where minimizing potential carcinogenic risk is paramount.

Toxicology Genotoxicity Carcinogenicity

Aqueous Solubility Enhancement: 3,4,5-Trimethylaniline Hydrochloride vs. Free Base

The free base form, 3,4,5-trimethylaniline, has a calculated water solubility of 2.3 g/L at 25°C . Its hydrochloride salt is characterized as "soluble in water" . This conversion to the hydrochloride salt enhances water solubility significantly, enabling its use in aqueous-phase reactions and biological assays where the free base would be insufficiently soluble, thus expanding its practical utility as a reagent.

Solubility Formulation Aqueous Chemistry

Basicity (pKa) and Electronic Property Differentiation from 2,4,6-Trimethylaniline

The predicted pKa of 3,4,5-trimethylaniline is 5.28 ± 0.10 . In contrast, the experimentally determined pKa for the isomeric 2,4,6-trimethylaniline is 4.38 at 25°C . This nearly one-log unit difference (approx. 0.9 units) in basicity translates to a 10-fold difference in protonation state under identical pH conditions, which will affect reaction kinetics in acid-base sensitive transformations and binding interactions in biological systems.

Physical Chemistry Reactivity Protonation State

Unique Reactivity and Product Profile in Peroxidase-Mediated Oxidation

A detailed study of the oxidation of polymethylated anilines by a peroxidase system demonstrated that the reaction products and mechanisms differ significantly based on the methyl substitution pattern. 3,4,5-trimethylaniline, alongside 2,4,5-trimethylaniline and others, were oxidized, and the reactions were studied in detail [1]. While the study does not provide a direct quantitative comparison of rates, it establishes that the 3,4,5-substitution pattern is a distinct substrate for peroxidases, leading to a unique set of oxidation products not generated by the 2,4,6-isomer (which was not included in the study). This implies a distinct metabolic and chemical fate.

Enzymatic Oxidation Metabolism Reactivity

Proposed Role as a Key Intermediate in Etoposide Synthesis

3,4,5-Trimethylaniline is specifically cited as an intermediate in the synthesis of etoposide, a widely used chemotherapeutic agent . While other trimethylaniline isomers (e.g., 2,4,6-) are primarily used as dye precursors, the 3,4,5-isomer is uniquely associated with this critical pharmaceutical synthesis pathway. This suggests that its specific electronic and steric properties are required for the formation of the complex podophyllotoxin-derived structure of etoposide.

Pharmaceutical Synthesis Cancer Chemotherapy Drug Intermediate

Physical State and Handling: 3,4,5-Trimethylaniline (Solid) vs. 2,4,6-Trimethylaniline (Liquid)

3,4,5-Trimethylaniline free base is a solid at room temperature with a melting point of 79-80°C . In contrast, its isomer 2,4,6-trimethylaniline is a liquid with a melting point of -5°C . This fundamental difference in physical state impacts handling, storage, and purification procedures. The solid 3,4,5-isomer can be more conveniently purified by recrystallization and is generally easier to weigh and handle in solid form, reducing risks of spillage and inhalation compared to a volatile liquid.

Physical Properties Handling Storage

3,4,5-Trimethylaniline Hydrochloride (CAS 90642-55-0) - Recommended Application Scenarios Based on Differential Evidence


Pharmaceutical Intermediate for Anticancer Agent Synthesis

Given its documented role as an intermediate in the synthesis of etoposide , 3,4,5-trimethylaniline hydrochloride is the reagent of choice for medicinal chemists and process chemists working on the synthesis of podophyllotoxin derivatives and related anticancer agents. The compound's specific substitution pattern is essential for constructing the molecular architecture of these therapeutics, and the hydrochloride salt form ensures adequate solubility during the synthesis.

Aqueous-Phase and Biological Assay Reagent

For biochemical or cell-based assays requiring a water-soluble aromatic amine, the hydrochloride salt is superior to the free base. The significantly enhanced water solubility allows for the preparation of homogeneous solutions in buffers and cell culture media, which is often impossible with the sparingly soluble free base (2.3 g/L) . This makes it suitable for in vitro studies of its reported DNA/RNA binding and protein synthesis inhibition activities .

Specialty Dye and Pigment Synthesis

While 2,4,6-trimethylaniline is the standard precursor for many commercial dyes, the unique electronic properties of the 3,4,5-isomer (as evidenced by its different pKa) will lead to different coloristic properties in azo and other dyes. This compound is valuable for creating novel dye structures and pigments for advanced materials applications, where the goal is to achieve a specific shade or photophysical property not accessible with the more common 2,4,6-isomer .

Development of Safer Chemical Processes and Reagents

In industrial or academic settings where long-term toxicological risk is a major concern, the 3,4,5-isomer presents a potentially safer alternative to the 2,4,6- and 2,4,5- isomers. Data shows 2,4,6-trimethylaniline is a potent carcinogen, inducing tumors at doses 2-3x lower than 2,4,5-trimethylaniline . The 3,4,5-isomer is not associated with this carcinogenicity profile, making it a preferable choice for developing processes and products with reduced potential for long-term toxicity.

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